molecular formula C12H14O6 B2547093 2-(3,4-Dimethoxyphenyl)succinic acid CAS No. 38175-27-8

2-(3,4-Dimethoxyphenyl)succinic acid

Cat. No.: B2547093
CAS No.: 38175-27-8
M. Wt: 254.238
InChI Key: GYTBTYAZXWMNGB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)succinic acid is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of a succinic acid moiety substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)succinic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)succinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzoic acid
  • 2-(3,4-Dimethoxyphenyl)propionic acid

Uniqueness

2-(3,4-Dimethoxyphenyl)succinic acid is unique due to its specific structural features, such as the presence of both a succinic acid moiety and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(3,4-Dimethoxyphenyl)succinic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Characteristics

  • Chemical Formula : C₁₂H₁₄O₆
  • Molecular Weight : 254.24 g/mol
  • Structure : The compound consists of a succinic acid backbone substituted with a 3,4-dimethoxyphenyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it exhibits significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values of 1.37 µM and 0.95 µM, respectively .
  • Anti-inflammatory Properties : In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with a selectivity index (SI) of 18.70 . This suggests potential applications in treating inflammatory conditions.
  • Antioxidant Activity : The compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress-related disorders .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays have shown its effectiveness in reducing cell viability in various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, demonstrating significant cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest promising antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
In Vitro Cholinesterase Inhibition IC₅₀ values of 1.37 µM (acetylcholinesterase), 0.95 µM (butyrylcholinesterase) .
Anti-inflammatory Assays Inhibition of COX-1 (7.09 µM), COX-2 (0.38 µM), and 5-LOX (0.84 µM) .
Antioxidant Studies Exhibited excellent radical scavenging activity in both in vitro and in vivo models .
Cytotoxicity Tests Significant reduction in viability of MCF-7 cells with an IC₅₀ observed in the low micromolar range .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBTYAZXWMNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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